molecular formula C7H11N3O B12857817 n-Propyl-1h-pyrazole-1-carboxamide

n-Propyl-1h-pyrazole-1-carboxamide

Cat. No.: B12857817
M. Wt: 153.18 g/mol
InChI Key: QHKYPGLTRMUGNT-UHFFFAOYSA-N
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Description

Product Overview N-Propyl-1H-pyrazole-1-carboxamide (CAS 93605-70-0) is a chemical compound with the molecular formula C 7 H 11 N 3 O and a molecular weight of 153.18 g/mol . As a member of the pyrazole carboxamide family, it serves as a valuable scaffold in medicinal chemistry and agricultural science for the development of novel bioactive molecules. Research Applications and Value Pyrazole carboxamides are a privileged structure in drug discovery due to their extensive therapeutic profile . This compound is primarily of interest as a key intermediate or precursor in synthetic organic chemistry for constructing more complex molecules. Researchers utilize this scaffold to develop compounds for investigating new antifungal and anticancer agents . Potential Mechanism of Action While the specific biological activity of this compound may require further characterization, related pyrazole carboxamide compounds have demonstrated potent antifungal effects by disrupting mitochondrial function in pathogens. The established mechanism for this class involves the inhibition of key enzymes in the mitochondrial respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This inhibition leads to a decrease in mitochondrial membrane potential, disruption of cellular energy production, and ultimately, cell death in target fungi . In anticancer research, analogous compounds are designed to target and inhibit specific carbonic anhydrase isoforms (such as CA IX and XII) that are overexpressed in solid tumors, thereby disrupting the pH regulation essential for cancer cell survival and proliferation . Note: This product is intended for research purposes in a controlled laboratory environment and is Not For Human Use .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-propylpyrazole-1-carboxamide

InChI

InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11)

InChI Key

QHKYPGLTRMUGNT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C=CC=N1

Origin of Product

United States

Preparation Methods

Direct Amidation of Pyrazole Derivatives with Propylamine

One classical approach to prepare pyrazole-1-carboxamides involves the reaction of pyrazole or its derivatives with appropriate carboxylic acid derivatives (such as acid chlorides or esters) followed by amidation with propylamine.

  • General Reaction Scheme:

    • Pyrazole-1-carboxylic acid derivative + Propylamine → n-Propyl-1H-pyrazole-1-carboxamide
  • Typical Conditions:

    • Use of coupling agents such as carbonyldiimidazole (CDI) or EDCI in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM).
    • Reaction temperature: room temperature to reflux depending on reagents.
    • Reaction time: 3–24 hours.
  • Example:

    • A pyrazole-3-carboxylic acid derivative was activated with CDI in DMF, then reacted with propylamine at room temperature for 3 hours, yielding the corresponding n-propyl carboxamide in moderate to good yields (~50–70%).
  • Purification:

    • Column chromatography using methanol–chloroform or ethyl acetate–hexanes gradients.
    • Recrystallization from suitable solvents.

Alkylation of Pyrazole Carboxamides to Introduce the n-Propyl Group

Another synthetic route involves the alkylation of pyrazole carboxamide derivatives to introduce the n-propyl substituent on the nitrogen atom.

  • Procedure:

    • Starting from a pyrazole carboxamide, sodium hydride (NaH) is used as a base in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
    • Methyl iodide or other alkyl halides (including propyl iodide or bromide) are added dropwise to the stirred solution at low temperature (ice bath).
    • The reaction is monitored by thin-layer chromatography (TLC).
    • After completion, the reaction mixture is quenched with ice and the product is isolated by filtration and purified by silica gel column chromatography.
  • Yields:

    • Alkylation yields vary; for example, N-propyl derivatives were obtained in yields around 29–81% depending on reaction conditions and purification.
  • Notes:

    • Multiple additions of alkyl halide and base may be required to drive the reaction to completion.
    • This method allows for selective N-alkylation on the pyrazole nitrogen, enabling the synthesis of n-propyl-substituted pyrazole carboxamides.

Oxidative Coupling of Secondary Amines with Pyrazole Carbaldehydes

A more recent patented method involves a one-step oxidative coupling of secondary amines (including n-propylamine derivatives) with pyrazole carbaldehydes to form pyrazole carboxamide derivatives.

  • Process Highlights:

    • Starting materials: pyrazole carbaldehyde and secondary amine (e.g., n-propylamine).
    • Oxidative coupling under mild conditions.
    • Avoids multi-step synthesis involving acid halides.
    • Suitable for various substituted pyrazole derivatives.
  • Advantages:

    • Streamlined synthesis with fewer purification steps.
    • Potential for high selectivity and yield.
  • Limitations:

    • Specific reaction conditions and catalysts are proprietary and may require optimization for n-propyl derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Solvents Yield (%) Notes
Direct Amidation with Propylamine Pyrazole carboxylic acid derivatives CDI or EDCI, propylamine, DMF/DCM, RT to reflux DMF, DCM 50–70 Requires coupling agents, moderate yields
Reaction with Cyanamide + HCl gas Pyrazole + cyanamide Gaseous HCl, aprotic polar solvent, 80 °C Dimethoxyethane (preferred) ~96 High yield, crystalline product, patented
N-Alkylation of Pyrazole Carboxamides Pyrazole carboxamide + alkyl halide NaH base, alkyl halide, THF, nitrogen atmosphere THF 29–81 Multiple additions may be needed, TLC monitored
Oxidative Coupling of Amines with Aldehydes Pyrazole carbaldehyde + secondary amine Oxidative conditions (proprietary) Various Variable One-step process, newer method, patent protected

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • 13C NMR chemical shifts for pyrazole carboxamidine derivatives typically show signals around δ 150–160 ppm for the carboxamide carbon.
    • Melting points for n-propyl-pyrazole carboxamide derivatives range from 160 to 168 °C, consistent with literature values.
  • Purification Techniques:

    • Mechanical separation (filtration, centrifugation) is effective for crystalline salts.
    • Column chromatography with gradients of ethyl acetate/hexanes or methanol/chloroform is commonly used for neutral compounds.
  • Solvent Selection:

    • Aprotic polar solvents such as dimethoxyethane and DMF are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution or amidation.
    • Chlorinated solvents (dichloromethane, 1,2-dichloroethane) are also frequently employed.

Chemical Reactions Analysis

Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as bromine or other oxidizing agents can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences and Physicochemical Properties

The key distinction between n-Propyl-1H-pyrazole-1-carboxamide and its analogs lies in the substituent at the 1-position. Below is a comparative analysis:

Compound Substituent at 1-position Molecular Weight (g/mol) Solubility (LogP)
This compound n-Propyl ~167.2 (estimated) ~1.8 (predicted)
1-Phenyl-1H-pyrazole-carboxamide Phenyl ~187.2 ~2.5
5-Amino-1H-pyrazole-carboxamide Amino (-NH₂) ~126.1 ~0.3 (hydrophilic)

Key Observations :

  • The n-propyl group balances lipophilicity (LogP ~1.8), enhancing membrane permeability compared to hydrophilic 5-amino derivatives.

Insights :

  • Aryl-substituted analogs show potent enzyme inhibition due to aromatic π-π stacking with target proteins.
  • Amino derivatives exhibit moderate antibacterial activity, likely due to hydrogen-bonding interactions.
  • The n-propyl variant may display intermediate activity, leveraging both hydrophobic and polar interactions.

Stability and Metabolic Profile

  • This compound : Predicted to undergo hepatic oxidation of the propyl chain, generating carboxylic acid metabolites.
  • Aryl analogs : More resistant to metabolism but prone to cytochrome P450-mediated hydroxylation.
  • 5-Amino analogs: Rapid renal excretion due to high hydrophilicity.

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